![molecular formula C15H16N2S B3022323 1-[(4-Methylphenyl)methyl]-3-phenylthiourea CAS No. 35305-48-7](/img/structure/B3022323.png)
1-[(4-Methylphenyl)methyl]-3-phenylthiourea
Overview
Description
1-[(4-Methylphenyl)methyl]-3-phenylthiourea is an organic compound with the molecular formula C15H16N2S. It is a thiourea derivative, characterized by the presence of a phenyl group and a 4-methylphenyl group attached to the thiourea moiety.
Mechanism of Action
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as inhibiting the reuptake of monoamines by neurons .
Biochemical Pathways
Similar compounds have been shown to affect various pathways, such as the monoamine oxidase and catechol-o-methyltransferase pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methylphenyl)methyl]-3-phenylthiourea typically involves the reaction of 4-methylbenzyl chloride with phenylthiourea in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
4-Methylbenzyl chloride+Phenylthiourea→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial solvents and reagents are used, and the process may include additional purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methylphenyl)methyl]-3-phenylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to an amine.
Substitution: The phenyl and 4-methylphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits notable antimicrobial and anticancer properties. Research has indicated that thioureas can inhibit specific enzymes linked to cancer proliferation and microbial growth. For instance, studies have shown that derivatives of thioureas possess significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .
Enzyme Inhibition
1-[(4-Methylphenyl)methyl]-3-phenylthiourea has been investigated for its ability to act as an enzyme inhibitor. This property is crucial in drug design as it can block the active sites of enzymes involved in disease processes. The mechanism often involves binding to the enzyme's active site, preventing substrate interaction .
Recent studies have focused on the interactions of this compound with biological macromolecules, such as proteins and nucleic acids. These interactions are essential for understanding its mechanism of action and potential therapeutic applications. For example, its binding affinity to certain receptors can help elucidate pathways involved in disease mechanisms .
Case Study 1: Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various thiourea compounds, including this compound, demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the phenyl groups could enhance antimicrobial potency .
Case Study 2: Anticancer Properties
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and death. The presence of the methyl group on the phenyl ring appears to play a critical role in enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(4-methylphenyl)thiourea: Similar structure but different substitution pattern.
1-(4-Methylphenyl)-3-(4-chlorophenyl)thiourea: Contains a chlorine atom in place of one of the phenyl groups.
1-(4-Methylphenyl)-3-(4-nitrophenyl)thiourea: Contains a nitro group instead of a phenyl group.
Uniqueness
1-[(4-Methylphenyl)methyl]-3-phenylthiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
1-[(4-Methylphenyl)methyl]-3-phenylthiourea is an organic compound belonging to the thiourea class, characterized by its significant biological activities. This compound, with the molecular formula C₁₅H₁₆N₂S, has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and microbial infections.
Chemical Structure and Properties
The structure of this compound features:
- Thiourea Group : A sulfur-containing functional group that enhances biological activity.
- Substituents : A para-methylphenyl group and a phenyl group, which influence its reactivity and interaction with biological targets.
Biological Activities
This compound exhibits various biological activities, which can be summarized as follows:
Antimicrobial Activity
Research indicates that thioureas, including this compound, possess antimicrobial properties. They have been shown to exhibit both antibacterial and antifungal activities. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes.
Cytotoxic Effects
In vitro studies have demonstrated that this compound can induce cytotoxicity in cancer cell lines. For instance, it has been tested against various human cancer cell lines, showing promising results in inhibiting cell proliferation .
Enzyme Inhibition
The compound has been linked to the inhibition of key enzymes involved in nucleic acid synthesis. This action is particularly relevant in cancer therapy, where targeting DNA synthesis can lead to reduced tumor growth. The inhibition of nucleoside kinase and thymidylate synthetase has been reported as a mechanism for its anticancer effects .
The biological activity of this compound can be attributed to its ability to interact with specific biological macromolecules. The proposed mechanisms include:
- Nucleophilic Substitution Reactions : The thiourea moiety can participate in nucleophilic substitutions that modify enzyme activity.
- Binding Affinity : The structural features allow for effective binding to target proteins or enzymes, leading to inhibition of their functions.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
- Cytotoxicity Assays : In a study evaluating its effects on MDA-MB-231 (breast cancer), A549 (lung cancer), and MIA PaCa-2 (pancreatic cancer) cell lines, the compound showed significant cytotoxic effects with IC50 values comparable to established chemotherapeutics like etoposide .
- Antimicrobial Testing : Various assays demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial activity.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar thioureas:
Compound Name | Structure | Unique Features |
---|---|---|
1-(4-Chlorophenyl)-3-methylthiourea | Structure | Contains a chlorine substituent enhancing reactivity |
1-(3-Nitrophenyl)-3-methylthiourea | Structure | Exhibits strong antibacterial activity due to nitro group |
1-(Phenyl)-3-(furan-2-ylmethyl)thiourea | Structure | Incorporates a furan ring enhancing biological activity |
The presence of specific substituents in these compounds influences their reactivity and biological effectiveness, emphasizing the importance of structural modifications in drug design.
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-3-phenylthiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2S/c1-12-7-9-13(10-8-12)11-16-15(18)17-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H2,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKMUNICSUMECU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=S)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391137 | |
Record name | 1-[(4-methylphenyl)methyl]-3-phenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50391137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35305-48-7 | |
Record name | NSC158825 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158825 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-[(4-methylphenyl)methyl]-3-phenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50391137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-METHYLBENZYL)-3-PHENYL-2-THIOUREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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